Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound primarily used in the formulation of lipid nanoparticles. These nanoparticles are crucial in the delivery of various therapeutic agents, including mRNA vaccines. The compound’s structure features a long hydrocarbon chain, making it an effective lipid component for encapsulating and delivering nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification, amidation, and etherification reactions. The process typically starts with the preparation of the hydroxyethyl amine intermediate, followed by its reaction with the appropriate fatty acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery.
Medicine: Integral in the development of mRNA vaccines and other therapeutic agents.
Industry: Utilized in the production of specialized lipid-based formulations for drug delivery systems.
Mechanism of Action
The compound exerts its effects by forming lipid nanoparticles that encapsulate therapeutic agents, such as mRNA. These nanoparticles facilitate the delivery of the encapsulated agents into cells by merging with the cell membrane. The molecular targets include cell surface receptors and intracellular pathways that enable the release of the therapeutic agents into the cytoplasm, where they can exert their intended effects.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methoxynonyl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, such as the methoxynonyl group, which enhances its lipid nanoparticle-forming capabilities. This structural uniqueness allows for more efficient encapsulation and delivery of therapeutic agents compared to similar compounds.
Properties
Molecular Formula |
C45H89NO6 |
---|---|
Molecular Weight |
740.2 g/mol |
IUPAC Name |
2-methoxynonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO6/c1-5-8-11-14-19-25-32-42(33-26-20-15-12-9-6-2)52-45(49)36-29-22-17-24-31-38-46(39-40-47)37-30-23-16-21-28-35-44(48)51-41-43(50-4)34-27-18-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |
InChI Key |
PBWQBMCZUJHBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCCC)OC)CCO |
Origin of Product |
United States |
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